2-(Oxan-4-yl)-1-phenylethan-1-amine
Overview
Description
2-(Oxan-4-yl)-1-phenylethan-1-amine, also known as oxan-phenylethan-amine, is an organic compound belonging to the class of amines. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. Oxan-phenylethan-amine is a versatile compound and has been used in a wide range of applications, from medicinal chemistry to agrochemistry. It is a versatile compound with a wide range of applications and has been studied extensively.
Scientific Research Applications
NMR Spectra in Psychoactive Substance Identification
1H NMR spectra of novel psychoactive substances (NPS), including 2-phenylethan-1-amines, have been reported. These spectra aid forensic and harm-reduction organizations in identifying compounds like 2-(Oxan-4-yl)-1-phenylethan-1-amine, which occasionally appear in psychoactive substances (Chapman, 2017).
Vasorelaxant Effects
The vasorelaxant effects of related compounds, such as 1-nitro-2-phenylethane, have been studied, involving the stimulation of the soluble guanylate cyclase-cGMP pathway. These findings contribute to understanding the cardiovascular effects of similar compounds (Brito et al., 2013).
Antimicrobial Activities of Oxazine Derivatives
Research on oxazine derivatives, synthesized through cyclization reactions involving phenylethane compounds, highlights their significant antimicrobial activities. This positions compounds like this compound as potential candidates for antimicrobial applications (Thirunarayan & Renuka, 2014).
Complex Formation with Ionophores
Studies on the formation of complexes between ionophores like lasalocid A and phenethylamines (including 1-amino-1-phenylethane and 1-amino-2-phenylethane) in nonpolar solutions provide insights into molecular interactions relevant to similar amines (Shen & Patel, 1977).
Application in Polymer Synthesis
The preparation of compounds such as ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates, involving reactions with phenylethanamines, has been explored for their use in polymer synthesis. This area of research can extend to similar compounds like this compound (D’yachenko et al., 2019).
Role in Binge Eating Models
Research involving compounds structurally related to this compound, such as various phenylethylamine derivatives, has been conducted to understand their role in compulsive food consumption in binge eating models in rats (Piccoli et al., 2012).
properties
IUPAC Name |
2-(oxan-4-yl)-1-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11/h1-5,11,13H,6-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOLKFVPQYVOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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